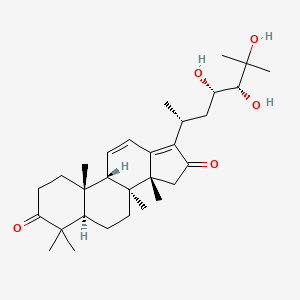

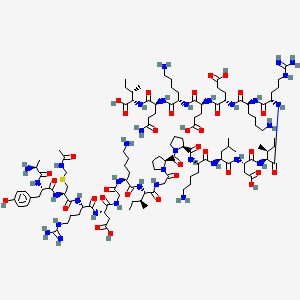

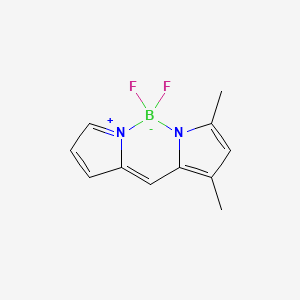

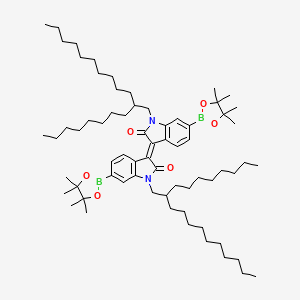

![molecular formula C36H30O16 B3028152 (2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid CAS No. 1638738-76-7](/img/structure/B3028152.png)

(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Salvianolic acid Y is a phenolic acid compound isolated from the dried root of Salvia officinalis, commonly known as Danshen. This compound is known for its potent antioxidant properties and is structurally similar to salvianolic acid B. Salvianolic acid Y has been studied for its protective effects against oxidative stress-induced cellular injury, making it a promising candidate for therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of salvianolic acid Y involves the extraction of water-soluble components from Salvia officinalis. The structural elucidation and stereochemistry determination are achieved through spectroscopic and chemical methods, including one-dimensional and two-dimensional nuclear magnetic resonance (NMR) and circular dichroism experiments .

Industrial Production Methods: Industrial production of salvianolic acid Y typically involves the extraction and purification of the compound from the roots of Salvia officinalis. Techniques such as high-performance liquid chromatography (HPLC) and preparative chromatography are employed to obtain high-purity salvianolic acid Y .

化学反応の分析

反応の種類: サルビアノール酸Yは、酸化と還元を含むさまざまな化学反応を起こします。 これらの反応は、その生物学的活性と治療の可能性にとって不可欠です .

一般的な試薬と条件: サルビアノール酸Yを含む反応で使用される一般的な試薬には、酸化反応用の過酸化水素と、還元反応用の還元剤が含まれます。 これらの反応の条件は一般的に穏やかで、化合物の安定性が確保されます .

主な生成物: サルビアノール酸Yの反応から生成される主な生成物には、酸化および還元された形態が含まれ、これらの形態は生物学的活性に不可欠なコアフェノール構造を保持しています .

4. 科学研究への応用

サルビアノール酸Yは、以下を含む幅広い科学研究への応用があります。

化学: フェノール酸化学とその反応を研究するためのモデル化合物として使用されます。

生物学: 細胞モデルにおける酸化ストレスに対する保護効果について調査されています。

医学: 抗酸化作用により、心血管および脳血管疾患の治療における潜在的な治療用途について調査されています。

科学的研究の応用

Salvianolic acid Y has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying phenolic acid chemistry and its reactions.

Biology: Investigated for its protective effects against oxidative stress in cellular models.

Medicine: Explored for its potential therapeutic applications in treating cardiovascular and cerebrovascular diseases due to its antioxidant properties.

作用機序

サルビアノール酸Yの作用機序には、抗酸化作用が含まれ、これが細胞を酸化損傷から保護します。活性酸素種をスカベンジして酸化ストレスを軽減することで、細胞損傷を防ぎます。 サルビアノール酸Yの分子標的には、酸化ストレス応答と炎症に関与するさまざまなシグナル伝達経路が含まれます .

類似化合物:

- サルビアノール酸A

- サルビアノール酸B

- サルビアノール酸C

- ロスマリン酸

比較: サルビアノール酸Yは、酸化ストレス誘発損傷に対する保護効果がサルビアノール酸Bよりも高いことでユニークです。 サルビアノール酸Bは丹参の主要成分ですが、サルビアノール酸Yは特定の細胞モデルで優れた保護効果を示しています .

サルビアノール酸Yは、その強力な抗酸化作用と潜在的な治療用途により、同等の化合物の中で際立っており、さらなる研究開発のための貴重な化合物となっています。

類似化合物との比較

- Salvianolic acid A

- Salvianolic acid B

- Salvianolic acid C

- Rosmarinic acid

Comparison: Salvianolic acid Y is unique due to its higher protective efficacy against oxidative stress-induced injury compared to salvianolic acid B. While salvianolic acid B is the major component of Danshen, salvianolic acid Y has shown superior protective effects in certain cellular models .

Salvianolic acid Y stands out among its counterparts for its potent antioxidant properties and potential therapeutic applications, making it a valuable compound for further research and development.

特性

IUPAC Name |

(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-DUMGGQTMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

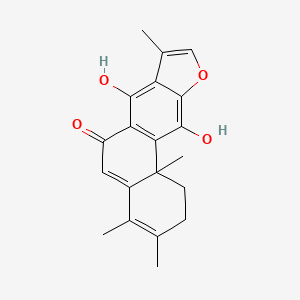

![Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028078.png)